molecular formula C15H18N6O B2687890 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2415509-39-4

5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No. B2687890
CAS RN: 2415509-39-4
M. Wt: 298.35
InChI Key: JXNNHBAAPNOORD-UHFFFAOYSA-N
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Description

5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine, also known as MPP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPP is a pyrimidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of dopamine reuptake. 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine has been shown to bind to certain receptors in the brain, including the dopamine transporter, and to alter the activity of certain enzymes, including monoamine oxidase.
Biochemical and Physiological Effects:
5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine has a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, inhibit the reuptake of dopamine, and enhance the activity of certain enzymes. These effects can have a variety of implications for scientific research, including the study of neurological disorders and the development of new drugs.

Advantages and Limitations for Lab Experiments

5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine has several advantages for use in lab experiments. It is a well-studied compound with a wide range of known effects, making it a valuable tool for researchers. 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is also relatively easy to synthesize, and can be produced using a variety of methods. However, there are also limitations to the use of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine in lab experiments. For example, the compound may have off-target effects that could interfere with the results of experiments. Additionally, the effects of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine may vary depending on the specific experimental conditions, making it important for researchers to carefully control for these variables.

Future Directions

There are several future directions for research on 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine. One area of interest is the development of new drugs based on the structure of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine. Researchers are also interested in exploring the potential use of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine in the treatment of neurological disorders, such as Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine, and how it interacts with other compounds in the brain.

Synthesis Methods

5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been successfully used to produce 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine, and the choice of method depends on the specific needs of the researcher.

Scientific Research Applications

5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the ability to modulate neurotransmitter release, inhibit the reuptake of dopamine, and enhance the activity of certain enzymes. These effects make 5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine a valuable tool for researchers in a variety of fields, including neuroscience, pharmacology, and biochemistry.

properties

IUPAC Name

(6-methylpyrazin-2-yl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-11-7-17-10-18-14(11)20-3-5-21(6-4-20)15(22)13-9-16-8-12(2)19-13/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNNHBAAPNOORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=NC(=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine

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